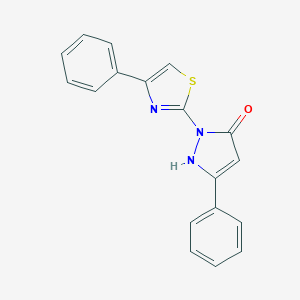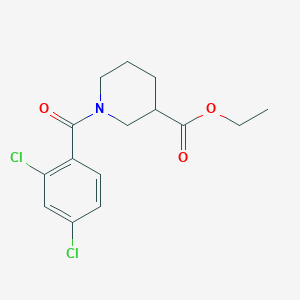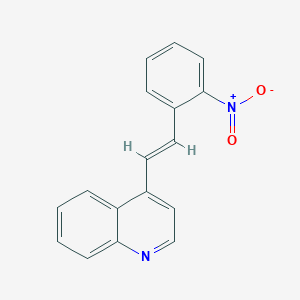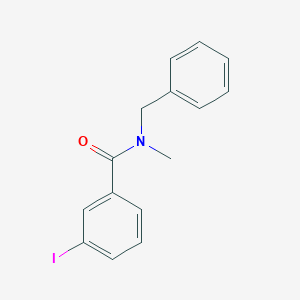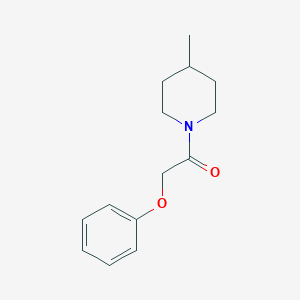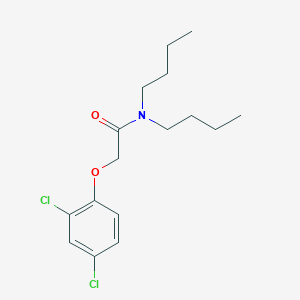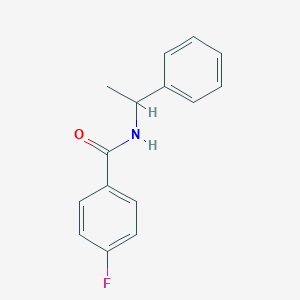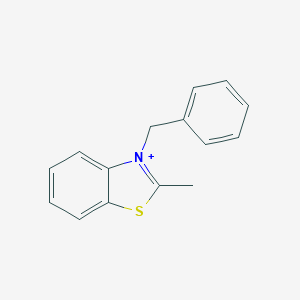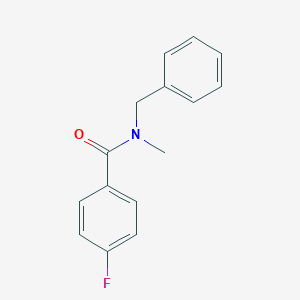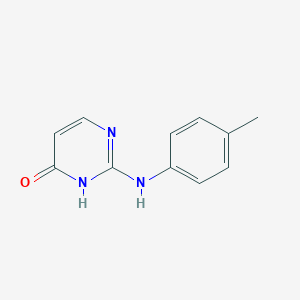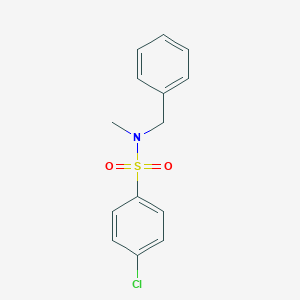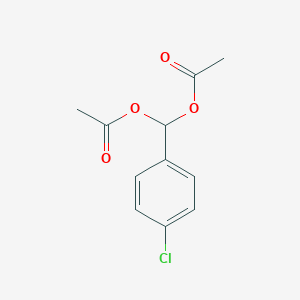
(Acetyloxy)(4-chlorophenyl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetyloxy)(4-chlorophenyl)methyl acetate, also known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain, reduce inflammation, and lower fever. The chemical structure of aspirin consists of an acetyl group attached to a phenyl ring, which is in turn attached to an acetate group. Aspirin has been used for over a century, and its efficacy and safety have been extensively studied.
Mécanisme D'action
Aspirin works by irreversibly inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever. Aspirin also has antiplatelet effects, which are believed to be due to its ability to acetylate the enzyme cyclooxygenase-1 (COX-1).
Biochemical and Physiological Effects
Aspirin has a number of biochemical and physiological effects, including reducing inflammation, pain, and fever. It also has antiplatelet effects, which can reduce the risk of blood clots and stroke. Aspirin has been shown to have a protective effect against certain types of cancer, particularly colorectal cancer. However, long-term use of (Acetyloxy)(4-chlorophenyl)methyl acetate can increase the risk of gastrointestinal bleeding and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Aspirin has a number of advantages for use in lab experiments, including its well-established safety profile and ease of synthesis. However, (Acetyloxy)(4-chlorophenyl)methyl acetate can be difficult to work with due to its low solubility in water and tendency to decompose in the presence of moisture. In addition, this compound can interact with other compounds in complex ways, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on (Acetyloxy)(4-chlorophenyl)methyl acetate, including investigating its potential therapeutic effects in conditions such as Alzheimer's disease and diabetes. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the mechanisms of action of this compound and its interactions with other compounds, which could lead to new insights into its therapeutic potential.
Méthodes De Synthèse
Aspirin can be synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, such as sulfuric acid, and produces (Acetyloxy)(4-chlorophenyl)methyl acetate and acetic acid as byproducts. The reaction is typically carried out at a temperature of around 60°C and takes several hours to complete.
Applications De Recherche Scientifique
Aspirin has been extensively studied for its therapeutic effects in a variety of conditions, including pain, inflammation, cardiovascular disease, and cancer. It is believed that (Acetyloxy)(4-chlorophenyl)methyl acetate works by inhibiting the production of prostaglandins, which are involved in the inflammatory response. Aspirin has also been shown to have antiplatelet effects, which can reduce the risk of blood clots and stroke.
Propriétés
Formule moléculaire |
C11H11ClO4 |
|---|---|
Poids moléculaire |
242.65 g/mol |
Nom IUPAC |
[acetyloxy-(4-chlorophenyl)methyl] acetate |
InChI |
InChI=1S/C11H11ClO4/c1-7(13)15-11(16-8(2)14)9-3-5-10(12)6-4-9/h3-6,11H,1-2H3 |
Clé InChI |
YPVPOSHTICPHKF-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=C(C=C1)Cl)OC(=O)C |
SMILES canonique |
CC(=O)OC(C1=CC=C(C=C1)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



